An In-depth Technical Guide to 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
An In-depth Technical Guide to 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
Introduction
In the landscape of modern organic synthesis, certain molecules serve as pivotal building blocks, enabling the construction of complex molecular architectures. 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is one such compound. As a member of the N-methoxy-N-methylamide family, more commonly known as Weinreb amides, it provides a robust and versatile platform for synthetic chemists.[1] Its true value lies in the predictable and controlled reactivity of the Weinreb amide functional group, which, when combined with the synthetically useful bromine and fluorine substituents on the aromatic ring, makes it a highly sought-after intermediate in pharmaceutical and materials science research.[2][3]
The primary advantage of the Weinreb amide is its ability to react with potent organometallic nucleophiles, such as Grignard or organolithium reagents, to cleanly afford ketones without the common side-reaction of over-addition to form tertiary alcohols.[4] This unique stability is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon aqueous workup.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Data
The structural and physical properties of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide are fundamental to its application and handling. While specific experimental data for the 3-bromo-4-fluoro isomer is not widely published, data for the closely related 4-bromo-3-fluoro isomer provides a reliable reference point.
| Property | Value | Source(s) |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₉H₉BrFNO₂ | [5] |
| Molecular Weight | 262.08 g/mol | [5] |
| CAS Number | Not available for 3-bromo-4-fluoro isomer (343564-56-7 for 4-bromo-3-fluoro isomer) | [5] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [6] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate) | Inferred |
Synthesis and Mechanistic Insights
The synthesis of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is most reliably achieved through the coupling of its corresponding carboxylic acid, 3-bromo-4-fluorobenzoic acid, with N,O-dimethylhydroxylamine hydrochloride. This transformation is a cornerstone of modern amide synthesis.
Synthesis of the Precursor: 3-Bromo-4-fluorobenzoic Acid
The critical starting material, 3-bromo-4-fluorobenzoic acid, can be prepared via a multi-step sequence starting from fluorobenzene. A common route involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride, followed by bromination of the resulting acetophenone, and subsequent haloform reaction with a hypochlorite solution to yield the desired carboxylic acid.[7] This method is advantageous as it utilizes readily available and cost-effective starting materials.[7]
Formation of the Weinreb Amide
The conversion of the carboxylic acid to the Weinreb amide requires activation of the carboxyl group. This can be achieved in two primary ways:
-
Conversion to Acyl Chloride: The carboxylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 3-bromo-4-fluorobenzoyl chloride. This intermediate readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to furnish the final product.
-
Direct Coupling: Modern coupling reagents can directly facilitate the amide bond formation between the carboxylic acid and N,O-dimethylhydroxylamine hydrochloride. Reagents such as triphenylphosphine/iodine (PPh₃/I₂) or propylphosphonic anhydride (T3P) provide mild and efficient conditions for this transformation, often with simplified workup procedures.[8]
The choice between these methods depends on substrate tolerance, scale, and desired purity. The acyl chloride route is traditional and robust, while direct coupling methods can offer milder conditions and avoid the handling of sensitive acyl chlorides.
Below is a generalized workflow for the synthesis of the target Weinreb amide.
Sources
- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 [chemicalbook.com]
- 7. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]
- 8. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]




